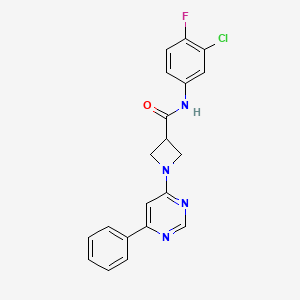
N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClFN4O and its molecular weight is 382.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key properties include:
- Molecular Weight : 304.76 g/mol
- LogP : 3.5, indicating moderate lipophilicity.
- Solubility : Soluble in DMSO and ethanol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research indicates that it may inhibit key enzymes or receptors associated with cancer cell proliferation and survival.
Target Enzymes and Pathways
- Tyrosine Kinases : The compound exhibits inhibitory effects on various tyrosine kinases, which are crucial for cancer cell signaling.
- COX Enzymes : Preliminary studies suggest that it may also inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .
Biological Activity in Cancer Models
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon Cancer) | 14.5 | Inhibition of cell proliferation |
| MCF7 (Breast Cancer) | 25.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 30.0 | Cell cycle arrest |
These results indicate that the compound possesses significant cytostatic properties, particularly against colorectal and breast cancer cells .
Antiviral Activity
Research has also explored the antiviral potential of this compound. Notably, it has demonstrated activity against human coronaviruses, with an effective concentration (EC50) significantly lower than that of standard antiviral agents such as ribavirin .
| Virus | EC50 (µM) | Comparison with Ribavirin |
|---|---|---|
| Human Coronavirus 229E | 45 | 2.5-fold more potent |
| Cytomegalovirus AD-169 | 54.69 | Less potent than ganciclovir |
Structure-Activity Relationship (SAR)
The presence of the 3-chloro-4-fluorophenyl moiety is critical for enhancing the bioactivity of the compound. Variations in the pyrimidine ring structure have shown to affect potency and selectivity towards specific biological targets .
Key Findings:
- Fluorine Substitution : Enhances lipophilicity and target affinity.
- Chlorine Substitution : Contributes to increased inhibitory activity against tyrosine kinases.
- Pyrimidine Variants : Different substitutions on the pyrimidine ring can modulate the compound's overall efficacy.
Case Studies
A case study involving a series of analogs demonstrated that modifications to the azetidine core led to varying degrees of activity against breast cancer cell lines, underscoring the importance of structural optimization in drug development .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O/c21-16-8-15(6-7-17(16)22)25-20(27)14-10-26(11-14)19-9-18(23-12-24-19)13-4-2-1-3-5-13/h1-9,12,14H,10-11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWIYHCAMBQLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














